molecular formula C26H22N4O3S B2434822 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034462-00-3

3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2434822
CAS No.: 2034462-00-3
M. Wt: 470.55
InChI Key: CROYIWSMGIIAHF-UHFFFAOYSA-N
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Description

3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has explored derivatives of quinazolinone, including compounds structurally related to 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, for their potential antimicrobial properties. For example, novel quinazolinone derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. Compounds such as 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide and 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide have shown potent in vitro antimicrobial activity, highlighting the potential of quinazolinone derivatives in developing new antimicrobial agents (Mohamed et al., 2010).

Anticancer Activity

Quinazolinone compounds have also been investigated for their anticancer properties. A series of benzo[d]thiazolyl substituted-2-quinolone hybrids, which share a common structural motif with this compound, were synthesized and tested against cancer cell lines. Some of these compounds displayed significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. Compound 8f, among others, was identified as having the most significant anticancer activity, demonstrating the potential of quinazolinone derivatives in cancer therapy research (Bolakatti et al., 2020).

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of quinazolinone derivatives have also been a subject of study. Compounds with the quinazolinone structure have been synthesized and evaluated for their potential in treating pain and inflammation. Some derivatives have shown promising results in preclinical models, suggesting the versatility of quinazolinone compounds in developing new analgesic and anti-inflammatory drugs (Dewangan et al., 2016).

Antitubercular Activity

Research into quinazolinone derivatives has extended to exploring their potential as antitubercular agents. Novel quinazolinone compounds, including those structurally similar to this compound, have been synthesized and tested against Mycobacterium tuberculosis. Some of these compounds have shown effective antitubercular activity, suggesting their potential use in treating tuberculosis (Maurya et al., 2013).

Properties

IUPAC Name

3-benzyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-2-32-20-14-12-19(13-15-20)24-28-23(33-29-24)17-34-26-27-22-11-7-6-10-21(22)25(31)30(26)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYIWSMGIIAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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